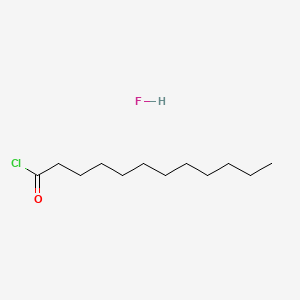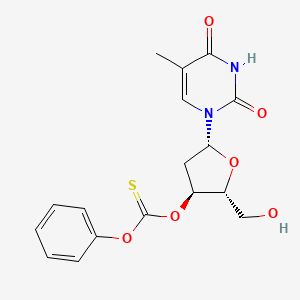
Thymidine, 3'-(O-phenyl carbonothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-(O-phenyl carbonothioate) is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an O-phenyl carbonothioate group introduces unique chemical properties that can be exploited in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(O-phenyl carbonothioate) typically involves the protection of the hydroxyl groups of thymidine, followed by the introduction of the phenyl carbonothioate group at the 3’ position. This can be achieved through a series of steps involving the use of protecting groups, such as silyl or acyl groups, and subsequent deprotection after the desired modification is introduced. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of Thymidine, 3’-(O-phenyl carbonothioate) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:
Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.
Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.
Mechanism of Action
The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with deoxyadenosine in DNA.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling with click chemistry.
Uniqueness
Thymidine, 3’-(O-phenyl carbonothioate) is unique due to the presence of the phenyl carbonothioate group at the 3’ position. This modification imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with proteins and other biomolecules. These properties can be exploited in various research applications, making it a valuable tool for scientists.
Properties
CAS No. |
115913-90-1 |
|---|---|
Molecular Formula |
C17H18N2O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |
InChI Key |
ADBKNHRMMFIKJX-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
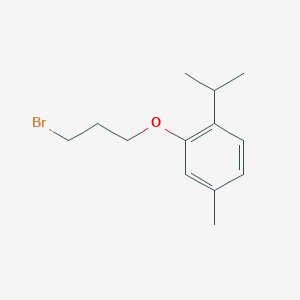
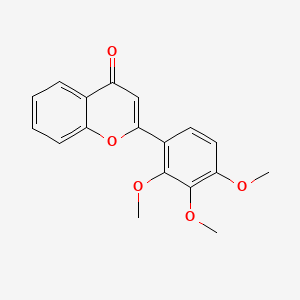
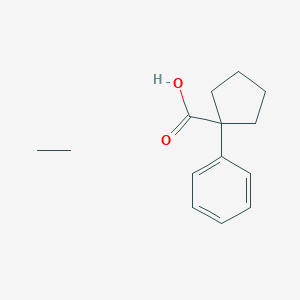
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
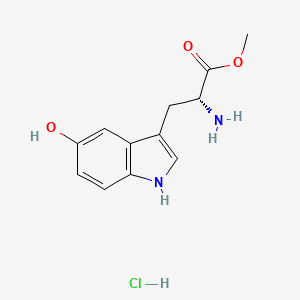


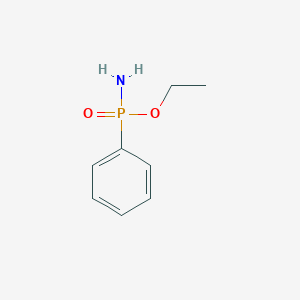
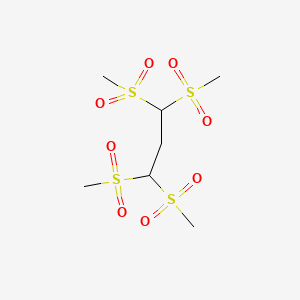
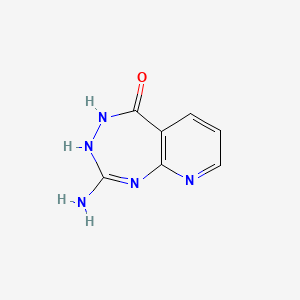
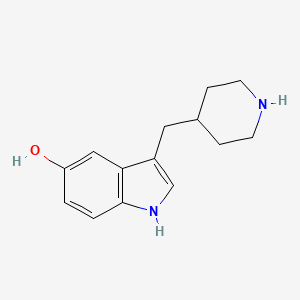
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
